(2-Bromo-3-cyclopropylpropyl)cyclopropane
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Overview
Description
(2-Bromo-3-cyclopropylpropyl)cyclopropane is an organobromine compound with the molecular formula C9H15Br It is a member of the cycloalkane family, characterized by its three-membered cyclopropane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-cyclopropylpropyl)cyclopropane typically involves the bromination of cyclopropane derivatives. One common method is the reaction of cyclopropanecarboxylic acid with bromine in the presence of a catalyst such as mercuric oxide. The reaction is carried out in a solvent like tetrachloroethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-cyclopropylpropyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Reduction Reactions: The compound can be reduced to form cyclopropylpropane derivatives.
Isomerization: Heating the compound can lead to isomerization, producing different bromopropene isomers.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Isomerization: Elevated temperatures, typically above 100°C.
Major Products
Substitution: Formation of cyclopropyl alcohols or amines.
Reduction: Formation of cyclopropylpropane.
Isomerization: Formation of 1-bromopropene and 3-bromopropene.
Scientific Research Applications
(2-Bromo-3-cyclopropylpropyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-3-cyclopropylpropyl)cyclopropane involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. The cyclopropane rings contribute to the compound’s reactivity by introducing ring strain, making it more susceptible to chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cycloalkane with the formula C3H6.
Bromocyclopropane: A related compound with a single bromine atom attached to the cyclopropane ring.
Cyclopropylpropane: A derivative without the bromine atom.
Properties
Molecular Formula |
C9H15Br |
---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
(2-bromo-3-cyclopropylpropyl)cyclopropane |
InChI |
InChI=1S/C9H15Br/c10-9(5-7-1-2-7)6-8-3-4-8/h7-9H,1-6H2 |
InChI Key |
QDWMTNNBLIJBDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(CC2CC2)Br |
Origin of Product |
United States |
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